molecular formula C17H17N3O4S B11008005 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11008005
M. Wt: 359.4 g/mol
InChI Key: QVKYRFFZUGNZRA-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a complex organic compound that features a thiadiazole ring and a chromenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide in the presence of a base, followed by cyclization.

    Synthesis of the Chromenone Moiety: The chromenone moiety is prepared by the condensation of 4-methyl-7-methoxycoumarin with an appropriate acylating agent.

    Coupling Reaction: The final step involves coupling the thiadiazole ring with the chromenone moiety using a suitable linker, such as an acetamide group, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.

    Material Science: The compound is studied for its electronic properties and potential use in organic semiconductors.

    Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase.

    Pathways Involved: It modulates signaling pathways like the NF-κB and MAPK pathways, leading to reduced inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-2-oxo-2H-chromen-3-yl)acetamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-3-yl)acetamide

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is unique due to the presence of both the thiadiazole and chromenone moieties, which confer distinct electronic and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C17H17N3O4S/c1-4-15-19-20-17(25-15)18-14(21)8-12-9(2)11-6-5-10(23-3)7-13(11)24-16(12)22/h5-7H,4,8H2,1-3H3,(H,18,20,21)

InChI Key

QVKYRFFZUGNZRA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CC2=C(C3=C(C=C(C=C3)OC)OC2=O)C

Origin of Product

United States

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